4,7-Diazaspiro[2.5]octane-6,8-dione
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Overview
Description
4,7-Diazaspiro[2.5]octane-6,8-dione is a heterocyclic compound with the molecular formula C6H8N2O2. It is characterized by a spirocyclic structure containing two nitrogen atoms and two carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diazaspiro[2.5]octane-6,8-dione typically involves the use of 1-aminocyclopropane carboxylate as a starting material. The preparation method includes several steps such as substitution, addition of protective groups, removal of protective groups, and reduction reactions . The process is designed to be simple, stable, and environmentally friendly, making it suitable for large-scale production .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and ensuring safety. The use of boron trifluoride diethyl etherate adduct, which is flammable and explosive, is avoided to improve safety in industrial settings . Instead, alternative reducing agents and protective groups are employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4,7-Diazaspiro[2.5]octane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions are commonly used to convert carbonyl groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and protective groups such as tert-butyl formate . Reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
4,7-Diazaspiro[2.5]octane-6,8-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Diazaspiro[2.5]octane-6,8-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione:
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound contains additional oxygen atoms and methyl groups, leading to different reactivity and uses.
Uniqueness
4,7-Diazaspiro[2.5]octane-6,8-dione is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms and two carbonyl groups. This configuration provides distinct chemical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
741288-83-5 |
---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4,7-diazaspiro[2.5]octane-6,8-dione |
InChI |
InChI=1S/C6H8N2O2/c9-4-3-7-6(1-2-6)5(10)8-4/h7H,1-3H2,(H,8,9,10) |
InChI Key |
OQQAVJHCEKZYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(=O)NC(=O)CN2 |
Origin of Product |
United States |
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